![molecular formula C13H16O B14593120 (4aS,10bR)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b]pyran CAS No. 61208-12-6](/img/structure/B14593120.png)
(4aS,10bR)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b]pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aS,10bR)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b]pyran is a heterocyclic compound that belongs to the class of naphthopyrans Naphthopyrans are known for their unique structural features, which include a fused ring system containing both a naphthalene and a pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4aS,10bR)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b]pyran can be achieved through several methods. One common approach involves the use of multicomponent reactions (MCRs), which are known for their efficiency and atom economy. For instance, a one-pot reaction involving substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions can yield pyran derivatives . Catalysts such as nanocatalysts, transition metal catalysts, acid-base catalysts, and organocatalysts are often employed to facilitate these reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of environmentally benign protocols. For example, the synthesis of tetrahydrobenzo[b]pyran derivatives can be catalyzed by cost-effective ionic liquids, which offer advantages such as good yields, simple work-up procedures, and recyclability of catalysts .
Analyse Chemischer Reaktionen
Types of Reactions: (4aS,10bR)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b]pyran can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can result in the formation of various substituted pyran derivatives.
Wissenschaftliche Forschungsanwendungen
(4aS,10bR)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b]pyran has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, naphthopyran derivatives have been studied for their potential anticancer properties . These compounds exhibit diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant effects .
In the field of materials science, naphthopyrans are used as molecular switches in photochromic applications. They undergo reversible ring-opening reactions upon exposure to light, making them suitable for use in photochromic lenses and smart materials .
Wirkmechanismus
The mechanism of action of (4aS,10bR)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b]pyran involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may induce apoptosis in cancer cells by targeting key proteins involved in cell survival and proliferation . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the naphthopyran derivative.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (4aS,10bR)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b]pyran include other naphthopyran derivatives and related heterocyclic compounds. Examples include (3R,4aS,10bR)-4a,5,6,10b-Tetrahydro-3-(4-hydroxy-3-methoxyphenyl)-9-methoxy-3H-naphtho[2,1-b]pyran-8-ol and miroestrol .
Uniqueness: What sets this compound apart from similar compounds is its specific stereochemistry and the unique arrangement of its fused ring system
Eigenschaften
CAS-Nummer |
61208-12-6 |
|---|---|
Molekularformel |
C13H16O |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
(4aS,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h]chromene |
InChI |
InChI=1S/C13H16O/c1-2-6-12-10(4-1)7-8-11-5-3-9-14-13(11)12/h1-2,4,6,11,13H,3,5,7-9H2/t11-,13-/m1/s1 |
InChI-Schlüssel |
NOQWBRIOSGFXCY-DGCLKSJQSA-N |
Isomerische SMILES |
C1C[C@@H]2CCC3=CC=CC=C3[C@@H]2OC1 |
Kanonische SMILES |
C1CC2CCC3=CC=CC=C3C2OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


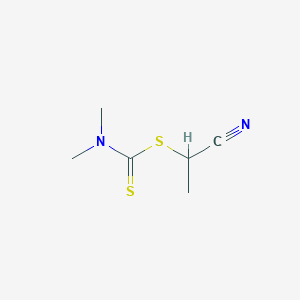
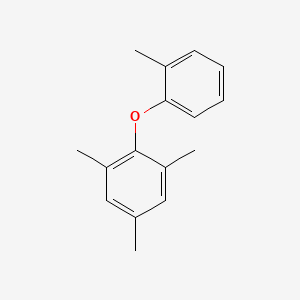
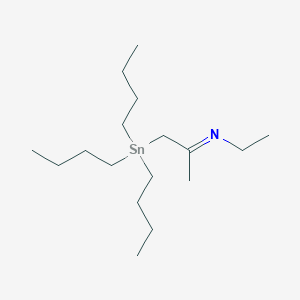

![3,3-Dichloro-4-[5-nitro-2-(pyrrolidin-1-yl)phenyl]-1-phenylazetidin-2-one](/img/structure/B14593066.png)
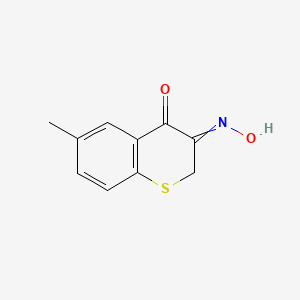
![6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1,7-diyl diacetate](/img/structure/B14593073.png)
![2-Azaspiro[4.5]decane, 2-(4-iodophenyl)-](/img/structure/B14593075.png)

![4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole](/img/structure/B14593083.png)
![2,4-Dimethyl-1-[4-methyl-3-(propylsulfanyl)phenoxy]benzene](/img/structure/B14593091.png)
![2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-enoic acid)](/img/structure/B14593092.png)
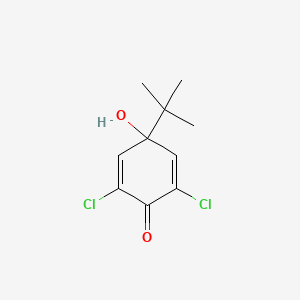
![Ethyl 2-[(but-2-en-1-yl)oxy]benzoate](/img/structure/B14593099.png)
